Nonanol, 9-fluoro-

Description

BenchChem offers high-quality Nonanol, 9-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanol, 9-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

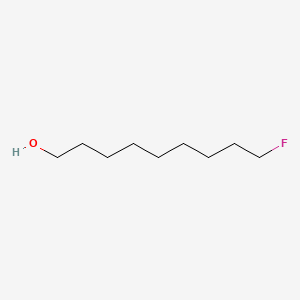

Structure

3D Structure

Properties

IUPAC Name |

9-fluorononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19FO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHJXURNHSLXLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196793 | |

| Record name | Nonanol, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-24-1 | |

| Record name | Nonanol, 9-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanol, 9-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 9-Fluorononan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 9-Fluorononan-1-ol, a terminally monofluorinated long-chain alcohol. This document details a viable synthetic pathway, outlines key experimental protocols, and presents a comprehensive summary of its spectroscopic and physical properties. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development in the application and further investigation of this compound.

Synthesis of 9-Fluorononan-1-ol

The synthesis of 9-Fluorononan-1-ol can be effectively achieved through the selective monofluorination of a commercially available precursor, 1,9-nonanediol. The use of a fluorinating agent such as Deoxy-Fluor (diethylaminosulfur trifluoride, DAST) or its analogues allows for the controlled replacement of one hydroxyl group with a fluorine atom.

A general synthetic approach involves the reaction of 1,9-nonanediol with a fluorinating agent in an appropriate solvent. The reaction proceeds via the conversion of one of the primary alcohol functionalities into a good leaving group, which is subsequently displaced by a fluoride ion. Careful control of reaction conditions, such as temperature and stoichiometry of the fluorinating agent, is crucial to favor monofluorination and minimize the formation of the difluorinated byproduct.

Logical Workflow for the Synthesis of 9-Fluorononan-1-ol:

Caption: Synthetic workflow for 9-Fluorononan-1-ol from 1,9-nonanediol.

Detailed Experimental Protocol: Selective Monofluorination of 1,9-Nonanediol

This protocol is adapted from general procedures for the monofluorination of diols and should be optimized for the specific substrate.

Materials:

-

1,9-Nonanediol

-

Diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,9-nonanediol (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST (1.1 equivalents) in anhydrous dichloromethane to the cooled solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to isolate 9-Fluorononan-1-ol.

Characterization of 9-Fluorononan-1-ol

The structural elucidation and confirmation of 9-Fluorononan-1-ol are based on a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for 9-Fluorononan-1-ol.

| Spectroscopic Technique | Expected/Reported Data |

| ¹H NMR | δ (ppm): 4.45 (dt, J = 47.5, 6.0 Hz, 2H, -CH ₂F), 3.64 (t, J = 6.6 Hz, 2H, -CH ₂OH), 1.75-1.50 (m, 4H), 1.45-1.25 (m, 10H). |

| ¹³C NMR | δ (ppm): 84.1 (d, J = 164 Hz, -C H₂F), 62.9 (-C H₂OH), 32.7, 30.4 (d, J = 19.5 Hz), 29.3, 25.7, 25.4 (d, J = 5.5 Hz), 21.7. |

| ¹⁹F NMR | δ (ppm): -218.0 (tt, J = 47.5, 25.0 Hz). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 162.14. Fragmentation: Loss of H₂O (m/z = 144), α-cleavage (loss of CH₂OH, m/z = 131), and cleavage adjacent to the fluorine atom. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3330 (broad, O-H stretch), 2930, 2855 (C-H stretch), 1060 (C-O stretch), 1050 (C-F stretch). |

Note: NMR data is based on the publication Magnetic Resonance in Chemistry, 2006, 44(6), 629-631. Specific conditions such as solvent and frequency may affect the exact chemical shifts and coupling constants.

Physical Properties

The following table lists the key physical properties of 9-Fluorononan-1-ol.

| Property | Value |

| Chemical Formula | C₉H₁₉FO |

| Molecular Weight | 162.24 g/mol |

| Appearance | Colorless liquid (expected) |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | Not reported |

| Refractive Index | Not reported |

Signaling Pathways and Logical Relationships

The synthesis of 9-Fluorononan-1-ol does not directly involve biological signaling pathways. However, the logical relationship of the synthetic process can be visualized as a multi-step transformation with defined inputs and outputs.

Diagram of the Synthetic Transformation Logic:

"physical and chemical properties of 9-fluorononan-1-ol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 9-fluorononan-1-ol (CAS No. 463-24-1). This monofluorinated long-chain alcohol is a subject of increasing interest in various scientific fields, including agrochemical research and medicinal chemistry, due to the unique properties imparted by the terminal fluorine atom.

Core Physical and Chemical Properties

Quantitative data for 9-fluorononan-1-ol is summarized in the table below, providing a clear comparison of its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 463-24-1 | [1][2] |

| Molecular Formula | C₉H₁₉FO | [1] |

| Molecular Weight | 162.25 g/mol | [1] |

| Density | 0.9280 g/cm³ | ChemBK |

| Boiling Point | 222.2 °C at 760 mmHg | ChemBK |

| Flash Point | 119.3 °C | ChemBK |

| Vapor Pressure | 0.0211 mmHg at 25°C | ChemBK |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A common precursor for the synthesis of 9-fluorononan-1-ol is 9-bromononan-1-ol. The synthesis would typically involve a nucleophilic substitution reaction where the bromide is displaced by a fluoride ion. Silver(I) fluoride (AgF) is a potential fluorinating agent for this purpose.

Hypothetical Experimental Protocol: Synthesis of 9-Fluorononan-1-ol from 9-Bromononan-1-ol

Materials:

-

9-bromononan-1-ol

-

Silver(I) fluoride (AgF)

-

Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Purification supplies (silica gel for column chromatography, distillation apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 9-bromononan-1-ol in an appropriate anhydrous solvent.

-

Addition of Fluorinating Agent: Add a molar excess of silver(I) fluoride to the stirred solution. The reaction is typically carried out at an elevated temperature to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid silver bromide precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is purified by silica gel column chromatography or distillation to yield pure 9-fluorononan-1-ol.

Characterization: The final product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

A generalized workflow for the synthesis of 9-fluorononan-1-ol.

Spectroscopic Data (Predicted)

While experimental spectra for 9-fluorononan-1-ol are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would show a triplet of triplets for the proton on the carbon bearing the fluorine atom (C9) due to coupling with the fluorine atom and the adjacent methylene protons. The protons of the methylene group attached to the hydroxyl group (C1) would appear as a triplet. The remaining methylene protons would appear as a complex multiplet in the aliphatic region.

-

¹³C NMR: The carbon directly bonded to fluorine (C9) would show a large one-bond carbon-fluorine coupling constant. The signal for the carbon bearing the hydroxyl group (C1) would be in the typical range for a primary alcohol.

-

¹⁹F NMR: A single resonance, likely a triplet of triplets, would be observed due to coupling with the adjacent protons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 162. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.[3] The presence of fluorine would also influence the fragmentation pattern.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A C-F stretching vibration would be expected in the 1000-1400 cm⁻¹ region.

Reactivity and Chemical Properties

The presence of a terminal fluorine atom significantly influences the chemical properties of 9-fluorononan-1-ol. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine substituent relatively inert to many chemical transformations.[2] This stability can be advantageous in designing molecules with enhanced metabolic stability.[2] The hydroxyl group, however, remains a reactive site and can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

Applications in Drug Development and Research

While specific studies detailing the use of 9-fluorononan-1-ol in drug development are limited in the public domain, the introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry. Fluorination can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The long alkyl chain of 9-fluorononan-1-ol suggests potential applications in areas where lipophilicity is a key factor, such as in the development of molecules that can cross cell membranes. It could serve as a building block for the synthesis of more complex fluorinated molecules with potential therapeutic applications. For instance, it could be incorporated into lipids or other macromolecules to study their behavior in biological systems or to develop novel drug delivery systems.

At present, the primary documented application of 9-fluorononan-1-ol is as a versatile intermediate in the agrochemical industry, where the fluorine atom contributes to the enhanced stability and efficacy of pesticides and herbicides.[2]

Logical Relationship of Fluorination Effects

Relationship between fluorination and potential applications.

Conclusion

9-Fluorononan-1-ol is a molecule with a unique combination of a reactive alcohol functional group and a stable terminal fluorine atom. While its current primary application lies in the agrochemical sector, its properties make it an interesting candidate for further research in medicinal chemistry and materials science. The lack of extensive public data on its biological activity and detailed synthesis protocols highlights an opportunity for further investigation into the potential of this and similar monofluorinated long-chain alcohols.

References

Spectroscopic Profile of 9-Fluoro-1-nonanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 9-fluoro-1-nonanol. Due to the limited availability of a complete public dataset for 9-fluoro-1-nonanol, this guide also includes comparative data from its structural analog, 9-bromo-1-nonanol, to provide valuable context and predictive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 9-fluoro-1-nonanol, ¹H, ¹³C, and ¹⁹F NMR are all highly relevant.

¹H NMR Spectroscopy

Data:

While a specific experimental spectrum for 9-fluoro-1-nonanol is not publicly available, the expected chemical shifts can be predicted based on the structure. The terminal fluorine atom will have the most significant deshielding effect on the adjacent methylene group (C9), with the effect diminishing along the carbon chain.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Fluoro-1-nonanol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~3.6 | Triplet |

| H-9 | ~4.4 | Triplet of triplets |

| H-2 to H-8 | 1.2 - 1.7 | Multiplets |

| OH | Variable | Singlet (broad) |

Experimental Protocol:

A typical ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of 9-fluoro-1-nonanol in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300, 400, or 500 MHz NMR spectrometer at room temperature. Key acquisition parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Data processing would involve Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Data:

Table 2: ¹³C NMR Chemical Shifts for 9-Bromo-1-nonanol

| Carbon | Chemical Shift (ppm) |

| C1 | 62.9 |

| C2 | 32.7 |

| C3 | 25.6 |

| C4 | 29.3 |

| C5 | 28.7 |

| C6 | 28.1 |

| C7 | 32.8 |

| C8 | 33.9 |

| C9 | 34.0 |

Source: PubChem CID 108700

For 9-fluoro-1-nonanol, the chemical shift of C9 would be significantly different due to the higher electronegativity of fluorine, and it would appear as a doublet due to one-bond C-F coupling.

Experimental Protocol:

The sample preparation would be similar to that for ¹H NMR. The ¹³C NMR spectrum would be acquired on the same spectrometer, typically with a proton-decoupling sequence. Important parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Spectroscopy

Data:

A SpectraBase entry confirms the existence of a ¹⁹F NMR spectrum for 9-fluoro-1-nonanol[1]. While the specific chemical shift is not provided without an account, for a primary fluoroalkane, the ¹⁹F chemical shift is expected to be in the range of -215 to -225 ppm relative to CFCl₃. The signal would likely appear as a triplet due to coupling with the adjacent protons on C9.

Experimental Protocol:

¹⁹F NMR spectra can be recorded on a multinuclear NMR spectrometer. The sample preparation is the same as for ¹H and ¹³C NMR. No special standard is typically needed as the spectrometer's frequency is referenced internally.

Infrared (IR) Spectroscopy

Data:

An experimental IR spectrum for 9-fluoro-1-nonanol is not publicly available. However, the spectrum is expected to show characteristic absorption bands for the O-H, C-H, and C-F bonds.

Table 3: Predicted IR Absorptions for 9-Fluoro-1-nonanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch | 1050 - 1150 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr). A background spectrum of the clean ATR crystal or empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Data:

The exact mass of 9-fluoro-1-nonanol is 162.141993 g/mol for the molecular formula C₉H₁₉FO[1]. The mass spectrum would show the molecular ion peak (M⁺) at m/z 162.

Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Fluoro-1-nonanol

| m/z | Fragment |

| 162 | [M]⁺ |

| 144 | [M - H₂O]⁺ |

| 133 | [M - CH₂OH]⁺ |

| 45 | [CH₂=OH]⁺ |

Experimental Protocol:

A mass spectrum can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC. The components are separated on a capillary column and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like 9-fluoro-1-nonanol.

Caption: Logical workflow for spectroscopic analysis.

This guide provides a framework for understanding the expected spectroscopic properties of 9-fluoro-1-nonanol. While a complete, experimentally verified dataset is not currently in the public domain, the information presented here, based on available data and established spectroscopic principles, serves as a valuable resource for researchers in the field.

References

A Technical Guide to 9-Fluoro-1-nonanol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 140733-31-9

Disclaimer: Publicly available experimental data for 9-Fluoro-1-nonanol is limited. This guide provides information based on established principles of organofluorine chemistry and data from related compounds to infer its likely properties, synthesis, and potential applications.

Introduction

9-Fluoro-1-nonanol is a terminally monofluorinated long-chain alcohol. The introduction of a single fluorine atom at the terminus of an aliphatic chain can significantly alter the molecule's physical, chemical, and biological properties without drastically changing its overall size. This "minimalist" modification can lead to unique applications in materials science and drug discovery, as fluorine's high electronegativity can influence intermolecular interactions, metabolic stability, and lipophilicity. This document serves as a technical guide, summarizing predicted properties, potential synthetic routes, and hypothetical experimental protocols related to 9-Fluoro-1-nonanol.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of 9-fluoro-1-nonanol and related compounds for comparison.

| Property | 9-Fluoro-1-nonanol (Predicted) | 1-Nonanol (Reference) |

| CAS Number | 140733-31-9 | 143-08-8 |

| Molecular Formula | C9H19FO | C9H20O |

| Molecular Weight | 162.24 g/mol | 144.25 g/mol |

| Boiling Point | Higher than 1-nonanol due to increased polarity and dipole moment. | 215 °C |

| Density | Higher than 1-nonanol. | 0.827 g/cm³ |

| LogP | Similar to or slightly higher than 1-nonanol. | ~3.5 |

| Acidity (pKa) | Lower than 1-nonanol due to the electron-withdrawing effect of fluorine. | ~16 |

Synthesis and Experimental Protocols

The synthesis of 9-fluoro-1-nonanol would likely involve the nucleophilic fluorination of a suitable 9-carbon precursor. Below are detailed, generalized experimental protocols for plausible synthetic routes.

Synthesis from 1,9-Nonanediol

This approach involves the selective monofluorination of a diol, which can be challenging but offers a direct route.

Experimental Protocol:

-

Protection of one hydroxyl group: React 1,9-nonanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to yield 9-(tert-butyldimethylsilyloxy)-1-nonanol.

-

Activation of the remaining hydroxyl group: The free hydroxyl group is converted to a good leaving group. For example, reaction with tosyl chloride in pyridine yields the corresponding tosylate.

-

Nucleophilic Fluorination: The tosylate is then reacted with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., 18-crown-6) in a polar aprotic solvent (e.g., acetonitrile) at elevated temperature to introduce the fluorine atom.

-

Deprotection: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 9-fluoro-1-nonanol.

-

Purification: The final product is purified by column chromatography on silica gel.

Synthesis from 9-Bromo-1-nonanol

This is a more common approach involving the displacement of a halide.

Experimental Protocol:

-

Protection of the hydroxyl group: The hydroxyl group of 9-bromo-1-nonanol is protected, for example, as a tetrahydropyranyl (THP) ether by reacting with dihydropyran in the presence of an acid catalyst.

-

Nucleophilic Fluorination: The bromide is displaced by fluoride using a reagent like silver(I) fluoride or potassium fluoride with a phase-transfer catalyst in an appropriate solvent.

-

Deprotection: The THP protecting group is removed under acidic conditions (e.g., dilute HCl in methanol) to give 9-fluoro-1-nonanol.

-

Purification: The crude product is purified by distillation under reduced pressure or column chromatography.

Spectroscopic Characterization (Predicted)

The successful synthesis of 9-fluoro-1-nonanol would be confirmed by standard spectroscopic methods.

| Spectroscopy | Expected Observations |

| ¹H NMR | - A triplet of doublets for the methylene protons adjacent to the fluorine atom (-CH₂F) due to coupling with both the adjacent methylene protons and the fluorine atom. - A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH). - Complex multiplets for the other methylene protons in the chain. |

| ¹³C NMR | - A doublet for the carbon atom bonded to fluorine (C-F) with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 160-170 Hz). - A doublet for the carbon atom beta to the fluorine with a smaller two-bond coupling constant (²JCF). |

| ¹⁹F NMR | - A triplet of triplets for the single fluorine atom, coupled to the adjacent methylene protons and the next methylene protons in the chain. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 9-fluoro-1-nonanol. - Characteristic fragmentation patterns, including the loss of water and HF. |

| IR Spectroscopy | - A broad absorption band around 3300 cm⁻¹ for the O-H stretch. - C-H stretching absorptions around 2900 cm⁻¹. - A C-F stretching absorption in the region of 1000-1100 cm⁻¹. |

Potential Biological Activity and Applications

While no specific biological activity has been reported for 9-fluoro-1-nonanol, terminally fluorinated lipids and fatty acids are of interest in drug development.

-

Metabolic Stability: The C-F bond is very strong, and the presence of fluorine can block metabolic oxidation at that position, potentially increasing the in vivo half-life of a drug candidate.

-

Membrane Interactions: Monofluorination can alter the molecule's interaction with biological membranes, which could be exploited in the design of new drug delivery systems or enzyme inhibitors.

-

Tracer for Imaging: If synthesized with the radioactive isotope ¹⁸F, 9-fluoro-1-nonanol could serve as a PET imaging agent to study lipid metabolism or distribution in vivo.

Diagrams

Generalized Synthetic Workflow

Caption: A generalized workflow for the synthesis of 9-fluoro-1-nonanol.

Potential Metabolic Fate

Caption: A hypothetical metabolic pathway for 9-fluoro-1-nonanol.

The Rising Profile of Terminal Monofluorinated Alcohols in Research and Development: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the burgeoning research applications of terminal monofluorinated alcohols, highlighting their synthesis, unique physicochemical properties, and transformative potential in medicinal chemistry, drug discovery, and advanced imaging techniques. The strategic incorporation of a single fluorine atom at a terminal position of an alcohol imparts profound effects on molecular conformation, metabolic stability, and biological activity, making this class of compounds a compelling area of investigation.

Physicochemical Properties: The Impact of a Single Fluorine Atom

The introduction of a terminal fluorine atom significantly alters the electronic properties of an alcohol. Fluorine's high electronegativity creates a strong dipole moment, influencing hydrogen bond acidity, lipophilicity (LogP), and the acidity constant (pKa). These modifications can be strategically exploited to fine-tune the drug-like properties of a molecule. While a comprehensive comparative dataset is still emerging in the literature, the following table summarizes available and representative data to illustrate these effects.

Table 1: Physicochemical Properties of Selected Terminal Monofluorinated Alcohols and Non-Fluorinated Analogs

| Compound | Molecular Formula | pKa | LogP (Calculated) | Boiling Point (°C) |

| Ethanol | C₂H₆O | ~16 | -0.31 | 78.37 |

| 2-Fluoroethanol | C₂H₅FO | ~14.4 | -0.19 | 103.3 |

| 1-Propanol | C₃H₈O | ~16 | 0.25 | 97 |

| 3-Fluoropropanol | C₃H₇FO | Not readily available | 0.37 | 124-126 |

| 1-Butanol | C₄H₁₀O | ~16.1 | 0.88 | 117.7 |

| 4-Fluorobutanol | C₄H₉FO | Not readily available | 0.81 | 152 |

Note: Experimental pKa and LogP values for all listed monofluorinated alcohols are not consistently available in public literature. The provided LogP values are calculated estimates to illustrate the trend. The presence of fluorine generally increases the acidity (lowers the pKa) of the alcohol due to the inductive electron-withdrawing effect of the fluorine atom.

Synthesis of Terminal Monofluorinated Alcohols: Detailed Experimental Protocols

The synthesis of terminal monofluorinated alcohols can be achieved through various methods, with nucleophilic fluorination being a common and effective approach. Deoxyfluorination of diols is another powerful strategy.

Detailed Experimental Protocol: Synthesis of 2-Fluoroethanol from Ethylene Chlorohydrin

This protocol describes the synthesis of 2-fluoroethanol via nucleophilic substitution of ethylene chlorohydrin with potassium fluoride.[1][2]

Materials:

-

Ethylene chlorohydrin (322 g)

-

Dry, powdered potassium fluoride (350 g)

-

Ethylene glycol (230 g)

-

Diethylene glycol (130 g)

-

Sodium fluoride

-

Distillation apparatus with a 30-cm column

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a reaction flask equipped with a stirrer, heating mantle, and distillation apparatus, combine dry, powdered potassium fluoride (350 g), ethylene glycol (230 g), and diethylene glycol (130 g).

-

Heat the mixture to 170-180 °C with stirring.

-

Slowly add ethylene chlorohydrin (322 g) to the hot mixture over a period of 3 hours.

-

Continuously distill off the 2-fluoroethanol product, which has a boiling point range of 97-104 °C.

-

After the addition of ethylene chlorohydrin is complete, draw a slow stream of air through the apparatus to ensure the complete removal of the 2-fluoroethanol.

-

The crude product is collected. To remove any traces of hydrogen fluoride, the crude product is stored over sodium fluoride.

-

Finally, the product is purified by redistillation to yield pure 2-fluoroethanol.

General Experimental Protocol: Deoxyfluorination of Diols

Deoxyfluorination reagents provide a versatile method for the selective monofluorination of diols. Reagents like Deoxofluor are effective for this transformation.[3]

Materials:

-

Diol (e.g., 1,3-propanediol)

-

Deoxyfluorinating agent (e.g., Deoxofluor)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and reaction vessel

-

Purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Dissolve the diol in an anhydrous solvent in a dry reaction vessel under an inert atmosphere.

-

Cool the solution to the desired temperature (often 0 °C or room temperature, depending on the substrate and reagent).

-

Slowly add the deoxyfluorinating agent to the stirred solution.

-

Allow the reaction to proceed at the chosen temperature, monitoring the progress by thin-layer chromatography (TLC) or other suitable analytical methods.

-

Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired monofluorinated alcohol.

Applications in Drug Discovery and Development

The unique properties of terminal monofluorinated alcohols make them valuable tools in medicinal chemistry.

Bioisosteric Replacement

A key application is their use as bioisosteres for other functional groups, particularly hydroxyl or methyl groups. This substitution can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[4][5][6] The strategic replacement of a hydrogen atom with a fluorine atom can block sites of metabolism without significantly altering the molecule's overall size and shape.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[7][8][9] Replacing a metabolically labile C-H bond with a C-F bond at a terminal position can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.

Table 2: Comparative Metabolic Stability (Illustrative)

| Compound Class | Non-Fluorinated Analog (Half-life in Microsomes) | Terminal Monofluorinated Analog (Half-life in Microsomes) |

| Phenyl-alkanol | Short | Significantly Longer |

| Alkyl Amine | Moderate | Longer |

Note: This table is illustrative. Actual improvements in metabolic stability are compound-specific and require experimental verification. The general trend observed is that terminal monofluorination can effectively block oxidative metabolism at or near the site of fluorination.

Advanced Imaging Applications: Positron Emission Tomography (PET)

Terminal monofluorinated alcohols can be radiolabeled with fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of approximately 110 minutes, for use in Positron Emission Tomography (PET) imaging.[10] [¹⁸F]-labeled terminal monofluorinated alcohols can serve as novel PET tracers for various biological processes. For instance, [¹⁸F]2-fluoro-2-deoxy-D-glucose (FDG), a glucose analog, is widely used in oncology to visualize tumors with high glucose metabolism.[1][3][7] Similarly, other ¹⁸F-labeled monofluorinated alcohols can be designed to probe specific enzymes or receptors.

Experimental Workflow: Preclinical PET Imaging with a Radiolabeled Terminal Monofluorinated Alcohol

This workflow outlines the key steps for a preclinical PET imaging study using a custom ¹⁸F-labeled terminal monofluorinated alcohol in a tumor-bearing mouse model.

Protocol:

-

Radiosynthesis: Synthesize the ¹⁸F-labeled terminal monofluorinated alcohol using an automated radiosynthesis module. This typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

-

Animal Model: Utilize a tumor-bearing mouse model (e.g., xenograft).

-

Tracer Administration: Inject a defined dose of the ¹⁸F-labeled tracer intravenously into the mouse.

-

Dynamic PET/CT Scanning: Acquire dynamic PET scans over a specific time course (e.g., 60 minutes) to monitor the tracer's biodistribution. A CT scan is performed for anatomical co-registration.[1]

-

Image Reconstruction and Analysis: Reconstruct the PET images and perform quantitative analysis to determine the tracer uptake in the tumor and other organs of interest.

Modulation of Signaling Pathways

While specific examples of terminal monofluorinated alcohols directly modulating G-protein coupled receptor (GPCR) signaling are still an active area of research, their potential is significant. As bioisosteres, they can be incorporated into ligands to alter receptor binding affinity and selectivity. The change in electronic properties and hydrogen bonding capacity upon fluorination can influence the ligand-receptor interaction, potentially leading to agonistic or antagonistic effects.

The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a ligand containing a terminal monofluorinated alcohol.

Conclusion

Terminal monofluorinated alcohols represent a versatile and increasingly important class of molecules in scientific research. Their unique physicochemical properties, conferred by the strategic placement of a single fluorine atom, offer significant advantages in drug design, particularly in enhancing metabolic stability and modulating biological activity. Furthermore, their utility as platforms for developing novel PET imaging agents underscores their broad applicability. As synthetic methodologies become more refined and our understanding of fluorine's influence on molecular behavior deepens, the research applications of terminal monofluorinated alcohols are poised for continued and exciting expansion.

References

- 1. Frontiers | Short 2-[18F]Fluoro-2-Deoxy-D-Glucose PET Dynamic Acquisition Protocol to Evaluate the Influx Rate Constant by Regional Patlak Graphical Analysis in Patients With Non-Small-Cell Lung Cancer [frontiersin.org]

- 2. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 18F-FDG PET/CT Imaging In Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 8. Urea - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. nukleertipseminerleri.org [nukleertipseminerleri.org]

An In-depth Technical Guide to the Discovery and History of Long-Chain Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom into a long alkyl chain imparts unique physicochemical properties to alcohols, a fact that has intrigued chemists and toxicologists for decades. This technical guide provides a comprehensive overview of the discovery and history of long-chain fluorinated alcohols, with a particular focus on the pioneering work on ω-fluoroalcohols and their toxicological significance. While the specific class of "9-fluorinated long-chain alcohols" is not extensively documented in historical literature, this guide addresses the synthesis, properties, and biological implications of monofluorinated long-chain alcohols, providing a foundational understanding for researchers in organic synthesis, medicinal chemistry, and toxicology.

Introduction: The Advent of Organofluorine Chemistry

The field of organofluorine chemistry began to blossom in the mid-20th century, revealing that the substitution of hydrogen with fluorine could dramatically alter the biological activity of organic molecules. The carbon-fluorine bond, being one of the strongest in organic chemistry, provides metabolic stability, while the high electronegativity of fluorine can influence the acidity, basicity, and conformational preferences of a molecule. This led to the exploration of fluorinated analogs of various biologically active compounds, including long-chain alcohols.

The Pioneering Era: Pattison, Saunders, and "Lethal Synthesis"

The initial significant research into long-chain fluorinated alcohols was driven not by therapeutic applications, but by their surprising toxicity. In the 1940s and 1950s, F. L. M. Pattison and B. C. Saunders conducted extensive studies on a series of ω-fluoroalcohols and their derivatives.[1][2][3] Their work culminated in the seminal book, "Toxic Aliphatic Fluorine Compounds," which detailed the synthesis and biological properties of these substances.[4]

The primary focus of their research was the concept of "lethal synthesis," a term coined to describe the in vivo metabolic conversion of a non-toxic or minimally toxic compound into a highly toxic substance. They discovered that ω-fluoroalcohols with an even number of carbon atoms were significantly more toxic than their odd-chain counterparts.[5] This observation was a critical clue to understanding their mechanism of action.

The Mechanism of "Lethal Synthesis"

Pattison and Saunders elucidated that ω-fluoroalcohols undergo β-oxidation in vivo, a metabolic pathway for fatty acids.[1] This process sequentially removes two-carbon units from the alkyl chain. For an even-chain ω-fluoroalcohol, this metabolic cascade ultimately yields the highly toxic fluoroacetic acid (FA). Fluoroacetic acid is then converted to fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle (Krebs cycle), leading to a shutdown of cellular respiration and eventual death.

Synthesis of Monofluorinated Long-Chain Alcohols

While the historical focus was on ω-fluoroalcohols, the principles of their synthesis can be applied to introduce a fluorine atom at other positions along the alkyl chain, including the 9th position. The synthesis of a specific compound like 9-fluorodecan-1-ol is not widely reported, but its preparation would follow established methods of organofluorine chemistry.

General Synthetic Strategies

The introduction of a single fluorine atom into a long alkyl chain typically involves either nucleophilic fluorination or deoxofluorination.

-

Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., tosylate, mesylate, or a halide) with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).

-

Deoxofluorination: This method directly converts a hydroxyl group into a fluorine atom. Common reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its analogs.

Experimental Protocol: Synthesis of ω-Fluoroalcohols (General Procedure)

The following is a generalized experimental protocol for the synthesis of an ω-fluoroalcohol from the corresponding ω-bromoalcohol, a common precursor used in the studies by Pattison and Saunders.

Reaction: R-Br + KF → R-F + KBr

Materials:

-

ω-Bromoalcohol (e.g., 10-bromodecan-1-ol)

-

Anhydrous potassium fluoride (spray-dried)

-

Diethylene glycol (solvent)

-

Phase-transfer catalyst (e.g., 18-crown-6), optional

-

Anhydrous diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, combine the ω-bromoalcohol and a molar excess (typically 2-3 equivalents) of anhydrous potassium fluoride.

-

Add diethylene glycol as the solvent to create a slurry.

-

If using, add a catalytic amount of a phase-transfer catalyst.

-

Heat the mixture with stirring to a temperature of 150-180 °C and maintain under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and extract with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield the pure ω-fluoroalcohol.

Quantitative Data

Quantitative data for specifically 9-fluorinated long-chain alcohols are scarce in the literature. However, the physical properties of monofluorinated alkanes and terminally fluorinated alcohols have been reported. The introduction of a fluorine atom generally leads to a slight increase in boiling point and density compared to the non-fluorinated parent compound.

Table 1: Physicochemical Properties of Selected Long-Chain Alcohols and their Fluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Decanol | C₁₀H₂₂O | 158.28 | 231 | 0.829 |

| 10-Fluoro-1-decanol | C₁₀H₂₁FO | 176.27 | ~240-245 (est.) | ~0.87 (est.) |

| 1-Dodecanol | C₁₂H₂₆O | 186.34 | 259 | 0.831 |

| 12-Fluoro-1-dodecanol | C₁₂H₂₅FO | 204.33 | ~270-275 (est.) | ~0.88 (est.) |

Note: Estimated values are based on trends observed for shorter-chain fluoroalcohols.

Table 2: Acute Toxicity of Selected ω-Fluoroalcohols in Mice (Intraperitoneal Injection)

| Compound | LD₅₀ (mg/kg) |

| 2-Fluoroethanol | 10 |

| 4-Fluorobutanol | 7.5 |

| 6-Fluorohexanol | 2.5 |

| 8-Fluorooctanol | 1.5 |

| 10-Fluorodecanol | 1.25 |

Source: Adapted from Pattison, F. L. M. (1959). Toxic Aliphatic Fluorine Compounds.[4]

Modern Perspectives and Applications

While the initial focus on long-chain fluoroalcohols was on their toxicity, modern research has explored other potential applications. The unique properties imparted by fluorine, such as increased lipophilicity and metabolic stability, are of interest in drug development. For example, fluorinated analogs of bioactive lipids are being investigated as potential therapeutic agents.

The synthesis of specifically positioned fluorinated long-chain alcohols, such as at the 9-position, remains a niche area. However, advances in selective C-H fluorination and other modern synthetic methods may make such compounds more accessible for future research into their material and biological properties.

Conclusion

The history of 9-fluorinated long-chain alcohols is intrinsically linked to the broader story of monofluorinated long-chain alcohols, a field pioneered by the toxicological studies of Pattison and Saunders. Their work on ω-fluoroalcohols and the elucidation of the "lethal synthesis" pathway represent a landmark in understanding the bioactivity of organofluorine compounds. While specific research on 9-fluorinated long-chain alcohols is not prominent, the foundational synthetic methods and toxicological principles established for ω-fluoroalcohols provide a critical framework for any future investigation into this and other classes of specifically fluorinated long-chain molecules. This guide serves as a comprehensive resource for researchers, providing the historical context, key biological pathways, and fundamental synthetic protocols relevant to this fascinating area of organofluorine chemistry.

References

- 1. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0059803) [hmdb.ca]

- 3. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dodecane, 1-fluoro- (CAS 334-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 9-Fluoro-1-nonanol

Introduction

Fluorinated alcohols are a class of organic compounds that have garnered significant interest in various scientific and industrial fields, including materials science and drug development. Their unique properties, imparted by the high electronegativity and small size of fluorine atoms, can significantly alter the physicochemical characteristics of the parent molecule. This guide provides a comprehensive overview of the solubility and stability of long-chain fluorinated alcohols, with a specific focus on providing a predictive understanding for 9-Fluoro-1-nonanol.

Physicochemical Properties

The introduction of fluorine atoms onto an alkyl chain can profoundly influence its properties. While specific data for 9-Fluoro-1-nonanol is unavailable, the properties of 1H,1H,9H-Hexadecafluoro-1-nonanol provide a useful, albeit more extreme, comparison to non-fluorinated 1-nonanol.

Theoretical Impact of a Single Terminal Fluorine (as in 9-Fluoro-1-nonanol):

-

Polarity: The single, highly electronegative fluorine atom at the 9-position would introduce a dipole moment at that end of the molecule, increasing its overall polarity compared to 1-nonanol.

-

Boiling and Melting Points: The increased polarity and molecular weight would be expected to lead to higher boiling and melting points compared to 1-nonanol.

-

Acidity: The electron-withdrawing effect of the fluorine atom would slightly increase the acidity of the terminal hydroxyl group.

The following table summarizes the available data for 1H,1H,9H-Hexadecafluoro-1-nonanol.

| Property | Value | Reference |

| Molecular Formula | C9H4F16O | [1][2] |

| Molecular Weight | 432.10 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 57 - 60 °C | [1] |

| Boiling Point | 157 - 158 °C at 200 mmHg | [1] |

| Water Solubility | Insoluble | [3] |

| Octanol/Water Partition Coefficient (logP) | 4.691 (Crippen Method) | [4] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. For fluorinated compounds, solubility can be complex due to their often simultaneous hydrophobic and lipophobic nature.

Aqueous Solubility

1H,1H,9H-Hexadecafluoro-1-nonanol is reported to be insoluble in water.[3] The long perfluorinated chain is highly hydrophobic. For 9-Fluoro-1-nonanol, the single fluorine atom would not be expected to render the molecule water-soluble, given the long nine-carbon alkyl chain. However, its aqueous solubility would likely be slightly higher than that of 1-nonanol due to the increased polarity.

Organic Solvent Solubility

While specific quantitative data is scarce, long-chain fluorinated alcohols generally exhibit solubility in a range of organic solvents. The choice of solvent is critical for applications such as purification by crystallization.[5]

Expected Solubility of 9-Fluoro-1-nonanol: It is anticipated that 9-Fluoro-1-nonanol would be soluble in common organic solvents such as ethers, and to some extent in polar organic solvents.

Stability Profile

The stability of a chemical compound under various conditions is crucial for its storage, handling, and application.

Chemical Stability

1H,1H,9H-Hexadecafluoro-1-nonanol is a chemically stable compound.[1] Fluorine-carbon bonds are exceptionally strong, contributing to the overall stability of fluorinated molecules. It is generally resistant to chemical degradation.

Expected Stability of 9-Fluoro-1-nonanol: The presence of a single C-F bond in 9-Fluoro-1-nonanol would also impart a high degree of chemical stability at that position. The primary alcohol group would remain the most reactive site, susceptible to oxidation to an aldehyde and then a carboxylic acid.

Thermal Stability

The thermal stability of fluorinated compounds is typically high. The introduction of fluorine has been found to enhance the thermal stability of some ionic liquids.

Expected Thermal Stability of 9-Fluoro-1-nonanol: 9-Fluoro-1-nonanol is expected to have good thermal stability, likely higher than its non-fluorinated counterpart.

Metabolic Stability

Fluorotelomer alcohols (FTOHs) are known to undergo metabolism in biological systems. In vitro studies with rat hepatocytes have shown that FTOHs can be oxidized by Cytochrome P450 enzymes to form fluorotelomer aldehydes and subsequently carboxylic acids.[3] These metabolites can undergo further transformations, including conjugation with glucuronic acid or sulfate. The metabolism of 8:2 FTOH has been shown to be extensive in rats and mice, but to a lesser extent in humans.[6][7][8]

Expected Metabolic Fate of 9-Fluoro-1-nonanol: It is plausible that 9-Fluoro-1-nonanol would also be a substrate for metabolic enzymes, primarily at the alcohol functional group, leading to its corresponding aldehyde and carboxylic acid. The presence of the terminal fluorine may influence the rate and regioselectivity of metabolism on the alkyl chain.

Experimental Protocols

Determination of Aqueous Solubility (Saturation Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing deionized water or a buffer of a specific pH.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Stability Testing Protocol

Stability testing is essential to determine the shelf-life and storage conditions of a substance.

Protocol:

-

Sample Preparation: Prepare multiple samples of the compound in the desired formulation or as a pure substance.

-

Storage Conditions: Store the samples under various controlled conditions of temperature, humidity, and light, as defined by ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: Analyze the samples for degradation products and any changes in physical or chemical properties using validated analytical methods (e.g., HPLC for purity and degradation products).

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Postulated Metabolic Pathway of a Generic Long-Chain Fluorinated Alcohol

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H,1H,9H-Hexadecafluoro-1-nonanol [webbook.nist.gov]

- 3. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 1H,1H,9H-Hexadecafluoro-1-nonanol | 376-18-1 | Benchchem [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of 8-2 fluorotelomer alcohol: interspecies comparisons and metabolic pathway refinement | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

A Theoretical and Spectroscopic Approach to the Conformational Analysis of 9-Fluorononanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, dictates its interactions with its environment. For a long-chain functionalized alkane such as 9-fluorononanol, the flexibility of the nonane backbone, coupled with the influence of the terminal hydroxyl and fluorine substituents, gives rise to a multitude of possible conformers. These conformers can exhibit different energies, dipole moments, and steric profiles, which in turn affect properties like boiling point, solubility, and, crucially for pharmaceutical applications, binding affinity to biological targets.

The presence of a fluorine atom is of particular interest. Fluorine's high electronegativity and relatively small size can lead to significant electronic effects on the molecule's structure and stability, influencing gauche effects and intramolecular hydrogen bonding. A thorough conformational analysis is therefore essential for a complete understanding of 9-fluorononanol's behavior.

Theoretical/Computational Methodology

A multi-step computational approach is recommended to efficiently explore the conformational space of 9-fluorononanol.

Initial Conformational Search

The first step is a broad exploration of the potential energy surface to identify as many low-energy conformers as possible. A common approach is to use a molecular mechanics force field, which provides a computationally inexpensive way to sample a large number of conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

-

Software: Utilize computational chemistry software such as Spartan, GMMX, or the molecular mechanics modules within Gaussian or ORCA.

-

Force Field: Employ a suitable force field, such as MMFF94 or OPLS3e, which are generally well-parameterized for organic molecules.

-

Search Algorithm: Perform a systematic or stochastic search. A common method is a torsional scan, where the dihedral angles along the C-C backbone are systematically rotated. For a molecule like 9-fluorononanol, the key dihedral angles to scan are C1-C2-C3-C4, C2-C3-C4-C5, and so on, up to the C7-C8-C9-F dihedral.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Filtering: Discard duplicate conformers and those with energies significantly higher (e.g., >10 kcal/mol) than the identified global minimum.

Quantum Mechanical Refinement

The geometries and energies of the low-energy conformers identified in the molecular mechanics search should be refined using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and effective method for this purpose.

Experimental Protocol: DFT Optimization and Energy Calculation

-

Software: Use quantum chemistry packages like Gaussian, ORCA, or Q-Chem.

-

Method: A popular choice is the B3LYP functional, which provides a good balance of accuracy and computational cost. Other functionals like M06-2X or ωB97X-D can also be employed, especially for systems where dispersion forces are important.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) is a reasonable starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set like 6-311+G(2d,p) or an Ahlrichs-type basis set like def2-TZVP is recommended.

-

Solvation Model: To simulate the effects of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD solvation model can be applied during the final energy calculations. The choice of solvent would depend on the experimental conditions being modeled.

-

Frequency Analysis: Perform a frequency calculation for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

Data Presentation

The quantitative data obtained from the computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies and Key Geometric Parameters of 9-Fluorononanol Conformers

| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Dihedral Angle 1 (°)* | Key Dihedral Angle 2 (°)** | O-H•••F Distance (Å) |

| Conf-1 | 0.00 | 0.00 | -178.5 | 65.2 | 2.85 |

| Conf-2 | 0.45 | 0.52 | 68.3 | 179.1 | N/A |

| Conf-3 | 0.98 | 1.10 | -60.1 | -62.4 | N/A |

| ... | ... | ... | ... | ... | ... |

* e.g., C6-C7-C8-C9 ** e.g., C7-C8-C9-F Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Validation

Theoretical predictions should ideally be validated through experimental measurements. For conformational analysis of flexible molecules in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool.

NMR Spectroscopy

The analysis of coupling constants, particularly three-bond scalar couplings (³J), can provide valuable information about dihedral angles through the Karplus equation. For 9-fluorononanol, ¹H-¹H and ¹H-¹⁹F coupling constants would be of interest.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sample of 9-fluorononanol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution 1D ¹H and ¹⁹F NMR spectra, as well as 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C), to aid in signal assignment.

-

Coupling Constant Extraction: Extract the relevant ³J(H,H) and ³J(H,F) coupling constants from the spectra. This may require spectral simulation for complex multiplets.

-

Karplus Analysis: Use parameterized Karplus equations to relate the experimentally measured coupling constants to the corresponding dihedral angles.

-

Comparison with Theory: Compare the experimentally derived dihedral angles with the population-weighted average of the dihedral angles calculated for the ensemble of low-energy conformers from the DFT calculations. A good agreement between the experimental and theoretical data would lend confidence to the computational model.

Visualization of Workflow

A diagrammatic representation of the theoretical and experimental workflow can provide a clear overview of the entire process.

Caption: Workflow for the conformational analysis of 9-fluorononanol.

Conclusion

The conformational analysis of 9-fluorononanol, while not yet specifically detailed in the literature, can be effectively undertaken using a combination of computational and experimental techniques. The workflow presented in this guide, which involves a hierarchical computational approach from molecular mechanics to DFT, coupled with experimental validation via NMR spectroscopy, provides a comprehensive framework for elucidating the conformational preferences of this and other flexible fluorinated molecules. The resulting detailed understanding of the molecule's three-dimensional structure is invaluable for predicting its properties and interactions, particularly in the context of materials science and drug development.

Exploring the Biological Activity of Monofluorinated Alkanols: A Technical Guide

October 30, 2025

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Monofluorinated alkanols, a specific class of organofluorine compounds, represent a subtle yet powerful modification to bioactive scaffolds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource featuring quantitative activity data, detailed experimental protocols, and visual diagrams of key cellular and experimental pathways.

Introduction

Organofluorine chemistry has yielded a significant percentage of the pharmaceuticals currently on the market. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, leading to enhanced biological performance. Monofluorinated alkanols, characterized by a single fluorine atom and a hydroxyl group on an alkyl backbone, serve as valuable building blocks and bioactive molecules. Their altered inductive effects and hydrogen bonding capabilities can lead to potent and selective biological activities, including anticancer and antimicrobial effects. This guide will delve into the core aspects of their evaluation, from chemical synthesis to cellular impact.

Synthesis of Monofluorinated Alkanols

The synthesis of monofluorinated alkanols often involves the regioselective and stereoselective introduction of a fluorine atom, which can be challenging. A primary and effective method is the deoxyfluorination of diols, where one hydroxyl group is selectively replaced by fluorine.

Key Synthetic Method: Selective Deoxyfluorination of Diols

A common approach involves the use of reagents like diethylaminosulfur trifluoride (DAST) or its safer alternatives (e.g., Deoxofluor). Another refined method utilizes a cyclic acetal intermediate of N,N-diethyl-4-methoxybenzamide (DFMBA) with a diol, which is then cleaved with an HF source like triethylamine trishydrofluoride (Et3N-3HF) to yield the monofluorinated product with high regioselectivity.

The general workflow for this synthesis is depicted below.

Caption: General workflow for selective monofluorination of diols.

Biological Activity of Monofluorinated Alkanols

Monofluorinated alkanols have been investigated for a range of biological activities. Their efficacy is highly dependent on the specific structure, including chain length and the position of the fluorine atom relative to the hydroxyl group.

Anticancer Activity

The cytotoxic potential of fluorinated compounds against cancer cell lines is a major area of research. The introduction of fluorine can enhance the molecule's ability to induce apoptosis or disrupt key cellular processes in cancer cells. While comprehensive data across a wide range of simple monofluorinated alkanols is limited in public literature, studies on closely related structures provide significant insights. For instance, fluorinated analogs of natural products often show potent activity.

Table 1: Cytotoxic Activity of Representative Fluorinated Alkanols and Related Compounds

| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| (1R,2S)-2-fluoro-1,2-diphenylethanol | Not Specified | Not Specified | Data Not Available | Generic Structure |

| 3-Fluoro-D-galactosamine (deacetylated) | PC-3 (Prostate) | MTT Assay | 28 | [1] |

| 4-Fluoro-D-galactosamine (deacetylated) | PC-3 (Prostate) | MTT Assay | 54 | [1] |

| 4-aza-2,3-didehydropodophyllotoxin analog | Hep-G2 (Liver) | MTT Assay | 52.2 - 261.2 | [2] |

| 4-aza-2,3-didehydropodophyllotoxin analog | MCF-7 (Breast) | MTT Assay | 52.2 - 261.2 | [2] |

| Reference Drug: 5-Fluorouracil | PC-3 (Prostate) | MTT Assay | 69 | [1] |

| Reference Drug: Cisplatin | PC-3 (Prostate) | MTT Assay | 182 |[1] |

Note: Data for simple, non-derivatized monofluorinated alkanols are scarce; related complex structures are presented to illustrate the potential of the C-F bond in achieving cytotoxicity.

Antimicrobial Activity

The antibacterial and antifungal properties of long-chain fatty alcohols are known to vary with the length of their aliphatic chain. Fluorination can modulate these properties by altering membrane permeability and interaction with microbial enzymes.

Table 2: Antimicrobial Activity of Representative Fluorinated Compounds

| Compound | Organism | Assay Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Monofluorinated Long-Chain Alkanols | Staphylococcus aureus | Broth Dilution | Varies by chain length | [3] |

| Indole Acetic Acid (IAA) | Candida albicans | Broth Dilution | 400 mg/L |[4] |

Note: Quantitative MIC values for specific monofluorinated alkanols are not widely reported and are highly structure-dependent.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many cytotoxic agents, including those containing fluorine, exert their anticancer effects is through the induction of programmed cell death, or apoptosis. While the direct mechanism for monofluorinated alkanols is not fully elucidated, it is hypothesized that they may be metabolized in vivo to release fluoride ions or that the intact molecule interacts with cellular targets, triggering apoptotic signaling cascades.

Fluoride itself is known to induce apoptosis through multiple pathways:

-

Oxidative Stress: Generation of reactive oxygen species (ROS).[5]

-

Mitochondrial (Intrinsic) Pathway: ROS can cause mitochondrial membrane disruption, leading to the release of cytochrome c. This activates caspase-9, which in turn activates the executioner caspase-3.[6][7]

-

Death Receptor (Extrinsic) Pathway: Fluoride can activate the Fas/FasL signaling system, leading to the activation of caspase-8 and subsequently caspase-3.[7][8]

-

Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio promotes apoptosis.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. fetena.net [fetena.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies | Anticancer Research [ar.iiarjournals.org]

A Comprehensive Guide to the Synthesis of ω-Fluoroalcohols for Researchers and Drug Development Professionals

An in-depth exploration of the primary synthetic routes to ω-fluoroalcohols, this technical guide provides a detailed overview of key methodologies, experimental protocols, and comparative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by consolidating critical information for the strategic incorporation of fluorine into alcoholic moieties.

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the synthesis of fluorinated organic compounds, particularly ω-fluoroalcohols, has garnered significant attention in the pharmaceutical and agrochemical industries. These compounds serve as versatile building blocks for the synthesis of more complex fluorinated molecules. This review outlines the most pertinent and effective methods for the synthesis of ω-fluoroalcohols, with a focus on providing actionable experimental details and comparative data.

Key Synthetic Methodologies

The synthesis of ω-fluoroalcohols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The primary methods discussed in this review are:

-

Reduction of Fluorinated Esters and Carboxylic Acids: A straightforward and widely used approach.

-

Organocatalytic α-Fluorination and Subsequent Reduction: An elegant method for the enantioselective synthesis of β-fluoroalcohols.

-

Ring-Opening of Epoxides: A versatile route to β-fluoroalcohols.

-

Telomerization of Fluoroalkenes: An industrial method for producing short-chain ω-fluoroalcohols.

-

Hydroformylation of Fluoroalkenes: A method for the direct conversion of fluoroalkenes to longer-chain ω-fluoroalcohols.

Reduction of Fluorinated Esters and Carboxylic Acids

The reduction of fluorinated carboxylic acid derivatives is one of the most common and direct methods for the preparation of ω-fluoroalcohols. This approach typically involves the use of powerful reducing agents or catalytic hydrogenation.

Reduction with Metal Hydrides

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed for the reduction of fluorinated esters. While LiAlH₄ is a more potent reducing agent, NaBH₄ offers milder reaction conditions and greater functional group tolerance.

Experimental Protocol: Synthesis of 4,4,4-Trifluorobutanol via Reduction of Ethyl 4,4,4-trifluorobutanoate

A synthetic method for 4,4,4-trifluorobutanol involves the reduction of ethyl 4,4,4-trifluoroacetate's derivatives. One route begins with the reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate. This intermediate then undergoes a decarboxylation reaction to produce ethyl 4,4,4-trifluoroacetate. The final step is the reduction of the ester to the desired 4,4,4-trifluorobutanol.[1]

-

Step 1: Synthesis of 2-(2,2,2-trifluoroethyl)-diethyl malonate: Diethyl malonate is dissolved in a suitable solvent, and a basic catalyst such as sodium methoxide or sodium ethoxide is added. The mixture is heated, and 2,2,2-trifluoroethyl p-toluenesulfonate is added in batches. The reaction is maintained at 65-70 °C. After completion, the product is isolated through appropriate workup procedures. The molar ratio of diethyl malonate to the tosylate is typically between 1.0:1 and 1.2:1.[1]

-

Step 2: Synthesis of Ethyl 4,4,4-trifluoroacetate: The 2-(2,2,2-trifluoroethyl)-diethyl malonate is dissolved in a solvent, and a salt such as sodium chloride or calcium chloride and water are added. The mixture is heated to 120-130 °C to effect decarboxylation.[1]

-

Step 3: Synthesis of 4,4,4-Trifluorobutanol: The resulting ethyl 4,4,4-trifluoroacetate is reduced to 4,4,4-trifluorobutanol. While the specific reducing agent for this exact patent is a proprietary detail, a common method for such a transformation is the use of sodium borohydride in the presence of a catalyst like calcium chloride or lithium chloride.[1]

Another synthetic pathway to 4,4,4-trifluorobutanol starts with the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This ketone is then reduced, followed by hydrolysis to yield the final product. This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride.[2]

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often more environmentally friendly alternative to metal hydride reductions. Various catalysts, including those based on nickel, copper, rhodium, and iridium, have been shown to be effective.

Experimental Protocol: Catalytic Hydrogenation of Ethyl Acetate to Ethanol

While not a direct synthesis of a fluoroalcohol, the hydrogenation of ethyl acetate to ethanol provides a relevant experimental framework. In a typical procedure, ethyl acetate (0.02 mol) is dissolved in n-butanol (50 mL) and placed in a 200 mL stainless steel autoclave with a Ni-based catalyst (0.14 g) derived from Ni/Al hydrotalcite-like compounds. The autoclave is purged with hydrogen and then pressurized to 6.0 MPa. The reaction is heated to 250 °C for 9 hours with stirring at 600 rpm. This process has been shown to yield ethanol with a selectivity of up to 68.2% and a yield of 61.7%.[3] A similar process using a copper chromite catalyst has also been reported to achieve high conversion (90%) and selectivity (93%) for ethanol.[4]

Table 1: Comparison of Reduction Methods for Fluorinated Esters and Carboxylic Acids

| Method | Reducing Agent/Catalyst | Substrate | Product | Yield (%) | Reaction Conditions |

| Metal Hydride Reduction | NaBH₄/Catalyst | Ethyl 4,4,4-trifluoroacetate | 4,4,4-Trifluorobutanol | - | - |

| Catalytic Hydrogenation | Ni-based catalyst | Ethyl Acetate | Ethanol | 61.7 | 250 °C, 6.0 MPa H₂, 9 h[3] |

| Catalytic Hydrogenation | Copper Chromite | Ethyl Acetate | Ethanol | >90 (conversion) | 280 °C, 500 psig H₂[4] |

| Catalytic Hydrogenation | Rhodium or Iridium | Fluorine-containing carboxylic acids | Fluorine-containing primary alcohols | up to 94 | 50-150 °C, 5-15 atm H₂, 2-24 h |

Organocatalytic α-Fluorination and Subsequent Reduction

The enantioselective synthesis of β-fluoroalcohols is of great interest in medicinal chemistry. Organocatalysis has emerged as a powerful tool for the asymmetric α-fluorination of aldehydes, which can then be readily reduced to the corresponding chiral β-fluoroalcohols.

Experimental Protocol: Enantioselective Synthesis of (R)-2-Fluoro-1-alkanol

This two-step, one-pot procedure utilizes a chiral imidazolidinone catalyst for the asymmetric α-fluorination of an aldehyde, followed by in-situ reduction with sodium borohydride.

-

Step 1: Asymmetric α-Fluorination: To a solution of the desired aldehyde (1.5 mmol) in tert-butyl methyl ether (2 mL), the chiral organocatalyst (e.g., a Jørgensen-Hayashi type catalyst, 0.05 mmol) and N-fluorobenzenesulfonimide (NFSI, 0.5 mmol) are added. The reaction mixture is stirred at room temperature.[5]

-